molecular formula C10H13NO3 B554739 O-Benzyl-D-serine CAS No. 10433-52-0

O-Benzyl-D-serine

Cat. No.: B554739
CAS No.: 10433-52-0
M. Wt: 195.21 g/mol
InChI Key: IDGQXGPQOGUGIX-SECBINFHSA-N
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Description

O-Benzyl-D-serine, also known as ®-2-Amino-3-benzyloxypropionic acid, is a derivative of the amino acid serine. It is characterized by the presence of a benzyl group attached to the oxygen atom of the hydroxyl group in the serine molecule. This compound has the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol .

Mechanism of Action

Target of Action

O-Benzyl-D-serine is a potent co-agonist at the N-methyl-D-aspartate (NMDA) glutamate receptor . This receptor is a crucial player in synaptic plasticity, a cellular mechanism for learning and memory .

Mode of Action

this compound interacts with its target, the NMDA receptor, in conjunction with its fellow co-agonist, the neurotransmitter glutamate . This interaction activates the NMDA receptor, which is thought to mainly occur under pathological conditions such as excitotoxicity .

Biochemical Pathways

this compound is involved in the serine metabolism pathway . In the brain, it is synthesized from the amino acid L-serine by the enzyme serine racemase . The alanine serine cysteine transporters (ASCT) mediate the transport of this compound into astrocytes, which are a type of glial cell that surrounds synapses . This transport plays a role in regulating its synaptic concentration by sequestration into astrocytes .

Pharmacokinetics

It is known that the compound’s bioavailability and distribution within the body are influenced by its chemical properties . For instance, its optical activity, a property that affects how it interacts with polarized light, is [α]20/D −22±2°, c = 2% in acetic acid: water (4:1) (+ 1 Eq HCl) .

Result of Action

The activation of the NMDA receptor by this compound leads to robust calcium responses in rat spiral ganglion neurons . This suggests that this compound acts specifically on the postsynaptic auditory neurons without altering the functional state of inner hair cells or of the stria vascularis .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the presence of other substrate inhibitors of the alanine serine cysteine transporters, such as trans-4-hydroxy-proline, can reduce the uptake of this compound . Additionally, the compound’s stability may be affected by storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Benzyl-D-serine can be synthesized through several methods. One common approach involves the reaction of D-serine with benzyl chloromethyl ether in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the benzyl group attaching to the oxygen atom of the serine molecule .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions: O-Benzyl-D-serine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

O-Benzyl-D-serine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: It serves as a tool for studying enzyme mechanisms and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: It is used in the production of pharmaceuticals and fine chemicals

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the benzyl group, which imparts distinct chemical and biological properties. Its ability to modulate NMDA receptors and its use as a building block in synthetic chemistry highlight its versatility and importance in various fields .

Properties

IUPAC Name

(2R)-2-amino-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGQXGPQOGUGIX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80146394
Record name O-Benzyl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10433-52-0
Record name O-(Phenylmethyl)-D-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10433-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Benzyl-D-serine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010433520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Benzyl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-benzyl-D-serine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.820
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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